tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate is an organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate typically involves multiple steps:
Bromination: The pyridine ring is brominated using hydrogen bromide to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic substitution reactions.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate
Uniqueness
tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, which can impart distinct chemical and physical properties compared to similar compounds .
Properties
Molecular Formula |
C11H12BrF3N2O2 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(11(13,14)15)16-5-6(7)12/h4-5H,1-3H3,(H,16,17,18) |
InChI Key |
PXONJZDGEQKKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.